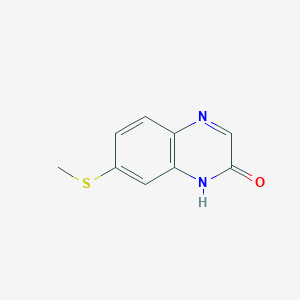

7-methylsulfanyl-1H-quinoxalin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2OS |

|---|---|

Molecular Weight |

192.24 g/mol |

IUPAC Name |

7-methylsulfanyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H8N2OS/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) |

InChI Key |

ZFLAIPYFXIZINY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CC(=O)N2 |

Origin of Product |

United States |

Chemical Transformations and Functionalization of the Quinoxalin 2 One Scaffold

Direct C-H Functionalization Strategies at the C3 Position

Direct C-H functionalization at the C3 position of the quinoxalin-2-one ring is the most direct and atom-economical approach to introduce a wide array of functional groups. nih.gov This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic pathways. In recent years, significant research has focused on developing diverse methodologies, including metal-catalyzed, photocatalyzed, and metal-free reactions, to achieve alkylation, arylation, acylation, amination, and other transformations at this site. rsc.org These methods often leverage the inherent reactivity of the C3-H bond, which is activated by the adjacent nitrogen atom and carbonyl group.

The introduction of alkyl groups at the C3 position is a key transformation in modifying the quinoxalin-2-one scaffold. Various radical-based methods have been developed to achieve this.

Visible-Light-Promoted and Electro-oxidative Alkylation: Visible-light irradiation has emerged as a green and efficient tool for C3-alkylation. One approach involves a photoredox-catalyst-free radical alkylation using 4-alkyl-1,4-dihydropyridines as alkyl radical precursors. acs.org Another catalyst-free method utilizes the visible-light-induced reaction between quinoxalin-2(1H)-ones and alkyl hydrazine, with air serving as a sustainable oxidant. mdpi.com Furthermore, electro-oxidative methods provide an alternative route for the C-H alkylation of quinoxalin-2(1H)-ones by employing organoboron compounds like alkylboronic acids and esters. rsc.org These reactions proceed through the radical cleavage of C–B bonds to generate alkyl radicals that subsequently add to the C3 position.

Phosphonium Ylide Mediated Alkylation: A distinct, non-radical approach involves the use of phosphonium ylides as alkylating reagents. In this method, a phosphonium salt is treated with a base to generate the corresponding ylide. While not a direct C-H activation, this pathway offers an alternative for introducing alkyl groups. For instance, N-substituted quinoxalin-2-ones can be alkylated using phosphonium ylides, where the ylide acts as the nucleophilic alkyl source. This reaction typically proceeds under basic conditions at elevated temperatures.

Below is a table summarizing the results for the alkylation of 1-methylquinoxalin-2(1H)-one using various phosphonium ylides.

Table 1: Alkylation of 1-Methylquinoxalin-2(1H)-one using Phosphonium Ylides

| Entry | Phosphonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyltriphenylphosphonium bromide | 3-Methyl-1-methylquinoxalin-2(1H)-one | 86 |

| 2 | Ethyltriphenylphosphonium bromide | 3-Ethyl-1-methylquinoxalin-2(1H)-one | 82 |

| 3 | Propyltriphenylphosphonium bromide | 3-Propyl-1-methylquinoxalin-2(1H)-one | 87 |

| 4 | Benzyltriphenylphosphonium chloride | 3-Benzyl-1-methylquinoxalin-2(1H)-one | 94 |

The C3-arylation of quinoxalin-2-ones introduces valuable aryl moieties, which are common in pharmacologically active molecules. A green and efficient method for this transformation involves a visible-light-driven, catalyst-free reaction using arylhydrazine hydrochlorides as the aryl source. mdpi.com This process utilizes air as the sole oxidant and proceeds under mild conditions, demonstrating broad substrate scope and functional group tolerance. The reaction is believed to proceed via the generation of an aryl radical from arylhydrazine, which then attacks the C3 position of the quinoxalin-2-one.

The table below presents examples of C3-arylation of various N-substituted quinoxalin-2(1H)-ones.

Table 2: Visible-Light-Promoted C3-Arylation of Quinoxalin-2(1H)-ones

| Entry | Quinoxalin-2-one Substrate | Arylhydrazine Hydrochloride | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Methylquinoxalin-2(1H)-one | Phenylhydrazine hydrochloride | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 95 |

| 2 | 1-Methylquinoxalin-2(1H)-one | 4-Methoxyphenylhydrazine hydrochloride | 3-(4-Methoxyphenyl)-1-methylquinoxalin-2(1H)-one | 89 |

| 3 | 1-Ethylquinoxalin-2(1H)-one | Phenylhydrazine hydrochloride | 1-Ethyl-3-phenylquinoxalin-2(1H)-one | 92 |

| 4 | 1-Benzylquinoxalin-2(1H)-one | 4-Chlorophenylhydrazine hydrochloride | 1-Benzyl-3-(4-chlorophenyl)quinoxalin-2(1H)-one | 85 |

Acylation: Direct C3-acylation introduces a ketone functionality, providing a versatile handle for further synthetic modifications. A metal-free method has been developed for the C3–H acylation of quinoxalin-2(1H)-ones using α-oxocarboxylic acids as the acyl source. rsc.org The reaction is promoted by PIDA (phenyliodine diacetate) under thermal conditions and proceeds rapidly via a radical process. rsc.org Another innovative approach utilizes mechanical force (piezochemistry) to drive the acylation, where ball milling BaTiO₃ catalyzes the reaction between quinoxalin-2(1H)-ones and α-oxocarboxylic acids in a solvent-free manner. nih.gov

Alkoxycarbonylation: Alkoxycarbonylation introduces an ester group at the C3 position. A green and efficient photoredox catalytic method has been reported for the C3–H alkoxycarbonylation of quinoxalin-2(1H)-ones with readily available alkyloxalyl chlorides. This reaction proceeds under ambient conditions via the radical addition of an in situ-generated alkoxycarbonyl radical. It features mild conditions, operational simplicity, and excellent functional group tolerance.

Amination: The introduction of an amino group at the C3 position yields 3-aminoquinoxalin-2(1H)-one derivatives, which are structures of significant biological interest. A facile and environmentally friendly method for this transformation is the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones with aliphatic amines. acs.orgacs.org This reaction is notable for being free of any metal, strong oxidant, or external photocatalyst, proceeding efficiently with air as the sole oxidant at room temperature. acs.orgacs.org Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer, eliminating the need for an external catalyst. acs.orgacs.org Copper-catalyzed methods have also been reported for C3-amination using primary or secondary amines as the nitrogen source. nih.gov

Amidation: Direct C3-amidation provides access to 3-amidated quinoxalin-2(1H)-ones. A practical and efficient synthetic route has been developed via a transition-metal-free direct oxidative amidation of quinoxalin-2(1H)-ones with amidates. This protocol uses the Selectfluor reagent as a mild oxidant and is characterized by its mild reaction conditions, operational simplicity, and broad substrate scope, affording products in good to excellent yields.

Radical cascade reactions enable the construction of complex molecular architectures in a single step through a sequence of intramolecular and/or intermolecular radical events. The quinoxalin-2-one scaffold can participate in such cascades, leading to diverse functionalized products. A driving force for these radical reactions can be the in situ formation of a salt through the interaction between the quinoxalin-2(1H)-one and an acid or hexafluoroisopropanol (HFIP), which generates a species with potent oxidation properties. documentsdelivered.com This donor-acceptor inversion strategy facilitates the general radical functionalization of the quinoxalin-2(1H)-one core, allowing for the addition of various radical species to the C3 position as part of a more complex transformation. These cascades can involve the formation of multiple C-C or C-heteroatom bonds, providing rapid access to structurally diverse derivatives.

Reactions at Nitrogen Atoms (N1)

Functionalization at the N1 position of the quinoxalin-2-one core is a fundamental transformation that significantly influences the molecule's properties and serves as a common prerequisite for subsequent C3-functionalization reactions. The presence of a substituent at the N1 position can enhance solubility, modulate biological activity, and prevent undesired side reactions at this site.

Standard synthetic protocols are employed for the N-functionalization of the 7-methylsulfanyl-1H-quinoxalin-2-one scaffold. The most common transformations are N-alkylation and N-arylation.

N-Alkylation: This is typically achieved under basic conditions. The acidic N-H proton of the quinoxalin-2-one is first removed by a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The resulting anion then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, benzyl bromide) or other alkylating agents to furnish the N1-alkylated product. The choice of base and solvent can be optimized to achieve high yields and selectivity.

N-Arylation: The introduction of an aryl group at the N1 position generally requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a widely used method for this purpose. In this reaction, the N-H bond of the quinoxalin-2-one couples with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine-based ligand), and a base. These reactions provide access to a broad range of N1-aryl quinoxalin-2-ones, which are important substructures in many pharmaceutical compounds.

N-Alkylation and N-Arylation

Modification at the N1-position of the quinoxalin-2-one ring is a common strategy to introduce structural diversity and modulate biological activity. Both N-alkylation and N-arylation reactions are well-established methods for this purpose.

N-Alkylation: The introduction of alkyl groups at the N1-position can be achieved through various methods. A widely used approach involves the reaction of the N-H of the quinoxalin-2-one with an alkyl halide in the presence of a base. For instance, 1-alkyl-3-substituted styryl-quinoxalin-2(1H)-ones can be prepared by reacting the corresponding 3-substituted styryl-quinoxalin-2(1H)-ones with alkyl halides sapub.org.

N-Arylation: The introduction of aryl groups at the N1-position can be accomplished through copper-catalyzed intramolecular N-arylation reactions, which are particularly useful for the synthesis of fused-ring systems.

Detailed research has demonstrated the feasibility of these reactions on the quinoxalin-2-one scaffold, providing access to a wide array of N-substituted derivatives.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 3-Substituted styryl-quinoxalin-2(1H)-one | Alkyl halide | Reflux | 1-Alkyl-3-substituted styryl-quinoxalin-2(1H)-one | - | sapub.org |

Transformations Involving the Carbonyl Group (C2) and Ring System

The conversion of the carbonyl group at the C2 position to a thiocarbonyl group is a key transformation that significantly alters the electronic properties and biological profile of the quinoxalin-2-one scaffold. This thiation is commonly achieved using Lawesson's reagent or other thionating agents.

A novel, catalyst-free protocol for the synthesis of 3-alkylaminoquinoxaline-2(1H)-thiones and 3-alkyloxyquinoxaline-2(1H)-thiones has been developed. This method involves the reaction of 2-alkanamino-3-chloroquinoxalines or 2-alkyloxy-3-chloroquinoxalines with N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt in ethanol (B145695) under reflux. This process proceeds through an in situ rearrangement of the corresponding quinoxalin-2-yl cyclohexylcarbamodithioate to yield the desired thiones in high yields (76–93%) nih.gov.

| Starting Material | Thionating Reagent | Conditions | Product | Overall Yield |

| 2-Alkanamino-3-chloroquinoxalines | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol, Reflux | 3-Alkylaminoquinoxaline-2(1H)-thiones | 76-93% |

| 2-Alkyloxy-3-chloroquinoxalines | N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt | Ethanol, Reflux | 3-Alkyloxyquinoxaline-2(1H)-thiones | 76-93% |

The quinoxalin-2-one ring system can undergo various transformation reactions, leading to the formation of more complex heterocyclic structures. One such transformation is the photocycloaddition reaction. Irradiation of quinoxalin-2-ones in the presence of arylalkenes results in a [2+2] cycloaddition of the carbon-nitrogen double bond of the quinoxalin-2-one to the alkene, yielding azetidine derivatives rsc.org. This photoreaction proceeds from the excited triplet state of the quinoxalin-2-one rsc.org.

| Quinoxalin-2-one Derivative | Alkene | Product |

| Quinoxalin-2-one | 1,1-Diphenylethylene | Azetidine derivative |

| Quinoxalin-2-one | Styrene | Azetidine derivative |

| Quinoxalin-2-one | 2- or 4-Vinylpyridine | Azetidine derivative |

Oxidation and Reduction Reactions

Oxidation: The quinoxalin-2-one scaffold can undergo oxidation at various positions. A visible-light-mediated, metal-free oxygenation of quinoxalin-2(1H)-ones has been reported, employing Mes-Acr-MeClO4 as a photocatalyst and O2 as a green oxidant. This method provides a regioselective synthesis of quinoxaline-2,3-diones in good to excellent yields acs.orgacs.org. Additionally, electro-oxidative methods have been developed for the C-H alkylation of quinoxalin-2(1H)-ones using organoboron compounds rsc.org.

Reduction: The reduction of the quinoxaline (B1680401) ring system can lead to dihydro- or tetrahydroquinoxaline derivatives. For example, reductive cyclization of N-(2-nitrophenyl) amides can yield quinoxalin-2-ones sapub.org.

| Starting Material | Reagents/Conditions | Product | Reference |

| Quinoxalin-2(1H)-one | Mes-Acr-MeClO4, Visible light, O2 | Quinoxaline-2,3-dione | acs.orgacs.org |

| Quinoxalin-2(1H)-one | Organoboron compounds, Electro-oxidation | 3-Alkylquinoxalin-2(1H)-one | rsc.org |

| N-(2-nitrophenyl) amide | Fe/HCl | Quinoxalin-2-one | sapub.org |

Substitutions and Condensations

Substitutions: The quinoxalin-2-one ring is susceptible to various substitution reactions, particularly at the C3 position. Nucleophilic substitution reactions on 2-monosubstituted quinoxalines can lead to the formation of 2,3-disubstituted quinoxalines nih.gov. The reactivity depends on the nature of the substituent at the 2-position and the nucleophile nih.gov.

Condensations: Condensation reactions are fundamental to the synthesis of the quinoxalin-2-one scaffold itself and for its further functionalization. The classical synthesis involves the condensation of o-phenylenediamines with α-keto esters rsc.org. Furthermore, the C3-methyl group of 3-methylquinoxalin-2-one can undergo condensation with aromatic aldehydes to yield 3-styryl-quinoxalin-2(1H)-ones sapub.org. Condensation reactions of methyl derivatives of quinoxaline-1,4-dioxide with aldehydes have also been reported journalajocs.com.

| Reactants | Conditions | Product | Reference |

| o-Phenylenediamine (B120857), α-Ketoester | Trifluoroacetic acid, Room temperature | Quinoxalin-2(1H)-one | rsc.org |

| 3-Methylquinoxalin-2(1H)-one, Aromatic aldehyde | - | 3-Styryl-quinoxalin-2(1H)-one | sapub.org |

| 2-Methyl quinoxaline-1,4-dioxide, 4,4'-Biphenyl carboxaldehyde | Methanol, Room temperature | Condensation product | journalajocs.com |

Preclinical Biological Activity Investigations of Quinoxalin 2 One Derivatives

Antineoplastic and Cytotoxic Activities in Cancer Cell Lines

Quinoxaline-2-one derivatives have demonstrated notable efficacy against various cancer cell lines, operating through mechanisms that include the inhibition of cell proliferation, specific enzyme activity, and key signaling pathways crucial for tumor growth and survival. mdpi.comresearchgate.net

The cytotoxic potential of quinoxalin-2-one derivatives has been evaluated against a panel of human cancer cell lines. Studies have consistently shown that these compounds can inhibit the growth and reduce the viability of various cancer cells, including those from colon carcinoma (HCT-116, LoVo), breast adenocarcinoma (MCF-7), and liver hepatocellular carcinoma (HepG2). nih.govnih.govekb.eg

For instance, a series of novel quinoxaline (B1680401) derivatives demonstrated potent anticancer activity against HCT-116, MCF-7, and HepG2 cell lines. nih.gov Certain compounds within this series exhibited IC50 values ranging from 0.81 µM to 4.54 µM, indicating strong cytotoxic effects. nih.gov Similarly, other synthesized quinoxaline scaffolds showed promising activity against these same cell lines. nih.gov One particular 6-chloroquinoxaline derivative was found to be more cytotoxic against MCF-7 and HCT-116 cells than the standard chemotherapeutic drug doxorubicin, with IC50 values of 5.11µM and 6.18 μM, respectively. ekb.eg Further studies on quinoxalinone Schiff's bases revealed that specific derivatives could reduce the viability of LoVo and HCT-116 cells to as low as 26.75% and 18.50%, respectively. mdpi.com

| Compound/Derivative Series | Cancer Cell Line | Reported IC50 Value (µM) | Source |

|---|---|---|---|

| Quinoxaline Derivative 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | nih.gov |

| Quinoxaline Derivative 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | nih.gov |

| Quinoxaline Derivative 4a | MCF-7, HepG2, HCT-116 | 3.21 - 4.54 | nih.gov |

| 6-Chloroquinoxaline Derivative 6 | MCF-7 | 5.11 | ekb.eg |

| 6-Chloroquinoxaline Derivative 6 | HCT-116 | 6.18 | ekb.eg |

| Quinazolinone Derivative 6d | HCT-116 | 100.0 (µg/mL) | mdpi.com |

| Quinazolinone Derivative 6d | LoVo | 127.5 (µg/mL) | mdpi.com |

A key mechanism underlying the antineoplastic effects of quinoxalin-2-one derivatives is their ability to inhibit specific enzymes that are overexpressed in cancer cells and contribute to tumor progression. Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA) are two such enzymes targeted by these compounds. nih.govnih.gov

COX-2 is a significant target in inflammation and cancer. mdpi.comrjptonline.org Several quinoxaline derivatives have been identified as potent and selective COX-2 inhibitors. For example, compounds 11 and 13 from one study demonstrated high potency against COX-2 with IC50 values of 0.62 µM and 0.46 µM, respectively, while showing much lower activity against the COX-1 isoform, indicating a favorable selectivity profile. nih.gov Other derivatives have also shown good COX-2 inhibitory activity. mdpi.commdpi.com

LDHA plays a critical role in the metabolic reprogramming of cancer cells, known as the Warburg effect. Inhibition of LDHA is a promising strategy for anticancer therapy. Research has identified quinoxalinone derivatives that can suppress LDHA activity. One quinoxalinone molecule (4d) showed a high LDHA inhibition of 84.95%. nih.gov

| Compound/Derivative | Target Enzyme | Reported IC50 Value (µM) or % Inhibition | Source |

|---|---|---|---|

| Quinoxaline Derivative 13 | COX-2 | 0.46 | nih.gov |

| Quinoxaline Derivative 11 | COX-2 | 0.62 | nih.gov |

| Quinoxaline Derivative 5 | COX-2 | 0.83 | nih.gov |

| Quinoxaline Derivative 4a | COX-2 | 1.17 | nih.gov |

| Quinoxalinone Molecule 4d | LDHA | 84.95% | nih.gov |

Quinoxaline-2-one derivatives also exert their anticancer effects by modulating critical cellular signaling pathways involved in angiogenesis, cell proliferation, and survival. Notably, they have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govekb.eg

EGFR is a key driver of tumor cell proliferation. Several quinoxaline derivatives have been identified as potent EGFR inhibitors. In one study, compounds 4a and 13 potently inhibited EGFR with IC50 values of 0.3 µM and 0.4 µM, respectively. nih.gov

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. ekb.egekb.eg Numerous studies have reported on quinoxaline derivatives as effective VEGFR-2 inhibitors. ekb.egekb.eg For example, a series of nih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives displayed prominent inhibitory efficiency against VEGFR-2, with IC50 values in the nanomolar range (3.4 to 6.8 nM). nih.gov Another study identified a bis( nih.govresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivative as the most potent VEGFR-2 inhibitor with an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov

| Compound/Derivative Series | Target Receptor | Reported IC50 Value | Source |

|---|---|---|---|

| Quinoxaline Derivative 4a | EGFR | 0.3 µM | nih.gov |

| Quinoxaline Derivative 13 | EGFR | 0.4 µM | nih.gov |

| Quinoxaline Derivative 11 | EGFR | 0.6 µM | nih.gov |

| Quinoxaline Derivative 5 | EGFR | 0.9 µM | nih.gov |

| Triazoloquinoxaline 25d, 25e, 25i, 27e | VEGFR-2 | 3.4 - 6.8 nM | nih.gov |

| Triazoloquinoxaline 23j | VEGFR-2 | 3.7 nM | nih.gov |

Antimicrobial Efficacy

In addition to their anticancer properties, quinoxalin-2-one derivatives have been investigated for their antimicrobial activity. mdpi.comresearchgate.net The quinoxaline nucleus is a component of several natural antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria. researchgate.net

Quinoxalin-2-one derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov In various studies, synthesized compounds were tested against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net

One study found that certain substituted quinoxalin-2(1H)-one derivatives were highly active against S. aureus and E. coli. Another investigation of Schiff bases derived from quinoxaline showed high activity against both types of bacteria. nih.gov A series of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives exhibited significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL. johnshopkins.edu Furthermore, some quinoline-2-one derivatives were particularly effective against S. aureus, with MIC values as low as 0.018 to 0.061 µg/mL. nih.gov

| Compound/Derivative Series | Bacterial Strain | Reported Activity (MIC or Zone of Inhibition) | Source |

|---|---|---|---|

| 6-(Morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Various bacterial strains | MIC: 0.97–62.5 µg/mL | johnshopkins.edu |

| Quinoline-2-one derivative 6c, 6i, 6l, 6o | Staphylococcus aureus | MIC: 0.018 - 0.061 µg/mL | nih.gov |

| Quinoxalinone derivative 6 | Staphylococcus aureus | MIC: 4.0 µg/mL | researchgate.net |

| Quinoxalinone derivative 6 | Escherichia coli | MIC: 4.0 µg/mL | researchgate.net |

| Quinoxalinone derivatives | Staphylococcus aureus | Zone of Inhibition: 10-22 mm | scispace.com |

| Quinoxalinone derivatives | Escherichia coli | Zone of Inhibition: 8-17 mm | scispace.com |

The antifungal potential of quinoxalin-2-one derivatives has also been well-documented. nih.govacs.orgmdpi.com These compounds have been screened against various fungal strains, including clinically relevant species like Candida albicans and plant-pathogenic fungi. researchgate.netnih.govacs.org

Substituted quinoxalin-2(1H)-one derivatives have shown high activity against C. albicans. In other research, newly synthesized quinoxaline derivatives incorporating aromatic aldehyde and amine moieties were also tested against C. albicans and Aspergillus niger. nih.gov A study focusing on (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives found that many of the tested compounds showed potent activity against the plant-pathogenic fungus Rhizoctonia solani, with one compound (6p) exhibiting an EC50 of 0.16 μg·mL−1, which was more potent than the commercial fungicide carbendazim. acs.org Similarly, a series of quinoxaline-2-oxyacetate hydrazide derivatives showed remarkable inhibitory activities against several plant pathogenic fungi, with some compounds demonstrating better efficacy than the control drug. mdpi.com

| Compound/Derivative Series | Fungal Strain | Reported Activity (e.g., EC50) | Source |

|---|---|---|---|

| Substituted quinoxalin-2(1H)-one IIIc, IIId | Candida albicans | Highly Active | |

| (E)-6-((2-phenylhydrazono)methyl)quinoxaline 6p | Rhizoctonia solani | EC50: 0.16 μg/mL | acs.org |

| Quinoxaline-2-oxyacetate hydrazide 15 | Gibberella zeae | EC50: 0.87 μg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazide 15 | Colletotrichum orbiculare | EC50: 1.01 μg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate hydrazide 1 | Rhizoctonia solani | EC50: 0.20 μg/mL | mdpi.com |

Antitubercular Potential

While the quinoxaline scaffold is recognized for its potential in developing new antitubercular agents, specific studies on the antitubercular activity of 7-methylsulfanyl-1H-quinoxalin-2-one are not available in the current body of scientific literature. However, research on related quinoxaline derivatives provides some insights into the structural features that may influence antimycobacterial efficacy.

Studies on quinoxaline di-N-oxides have indicated that the presence of a substituent at the C-6 or C-7 position of the quinoxaline ring can lead to an increase in antitubercular activity mdpi.com. For instance, in a series of quinoxaline di-N-oxides containing an amino acidic side chain, compounds with a methyl or methoxy (B1213986) group at the C-6 position showed enhanced activity mdpi.com. While this provides a general indication that substitution on the benzene (B151609) ring of the quinoxaline core can be beneficial, the specific impact of a methylsulfanyl group at the 7-position has not been determined. Further research is required to elucidate the direct antitubercular potential of this compound.

Inhibition of Microbial Targets (e.g., DNA Gyrase)

Bacterial DNA gyrase is a validated and essential target for antibacterial drug discovery. nih.gov Quinoxaline-based compounds have been investigated for their potential to inhibit this enzyme, thereby exerting antibacterial effects. However, there is no specific research available that details the inhibitory activity of this compound against DNA gyrase or other microbial targets. The broader class of quinoxaline derivatives has been explored for various antibacterial activities, but specific structure-activity relationship (SAR) data pertaining to a 7-methylsulfanyl substitution on the quinoxalin-2-one core in the context of DNA gyrase inhibition is currently lacking in the scientific literature.

Neurological and Receptor Modulating Activities

The versatility of the quinoxaline scaffold extends to its potential interaction with targets in the central nervous system.

There is currently no scientific literature available that investigates the activity of this compound as a glucagon-like peptide-1 receptor (GLP-1R) agonist. While the broader class of quinoxaline derivatives has been explored for a wide array of pharmacological activities, their potential to modulate the GLP-1R has not been a significant focus of research. Therefore, the ability of this compound to act as a GLP-1R agonist is unknown.

AMPA-type Non-NMDA Receptor Antagonism

Quinoxalin-2-one derivatives have been identified as potent antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system. Over-activation of these receptors is implicated in various neurological disorders, making AMPA antagonists a significant area of therapeutic research.

| Compound | Substitution at C-7 Position | Key Finding |

|---|---|---|

| 15l | 4-carboxyphenyl carbamoyloxymethyl imidazole group | Demonstrated high in vitro potency and excellent in vivo neuroprotective efficacy. nih.gov |

Kainate Receptor Ligand Binding

Kainate receptors are another subtype of ionotropic glutamate receptors involved in synaptic transmission and plasticity, and their dysfunction is linked to conditions like epilepsy and pain. sci-hub.st The development of selective ligands for kainate receptor subunits (GluK1-GluK5) is crucial for understanding their specific physiological roles. nih.gov

Research into quinoxaline-2,3-diones, close structural analogs of quinoxalin-2-ones, has led to the identification of selective kainate receptor antagonists. researchgate.net By modifying substitutions at the N1-, 6-, and 7-positions, researchers have been able to achieve selectivity for specific subunits. For example, a study focusing on N1-substituted quinoxaline-2,3-diones identified compounds with a preference for the GluK3 subunit over GluK1 and GluK2. researchgate.net

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| Compound 37 | GluK3 | 0.142 µM | 8-fold preference for GluK3 over GluK1. researchgate.net |

| Compound 22 | GluK3 | 2.91 µM | >30-fold preference for GluK3 over GluK1 and GluK2. researchgate.net |

Anti-inflammatory and Analgesic Effects

The quinoxaline scaffold is a core component of various derivatives investigated for their anti-inflammatory and analgesic properties. sapub.org These compounds have shown promise in preclinical models by modulating key pathways involved in inflammation and pain signaling.

In one study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and evaluated. unav.eduCompound 7b , one of the most effective lipoxygenase inhibitors from the series, was tested in a carrageenan-induced edema model in vivo. It demonstrated a significant anti-inflammatory effect, causing 41% inhibition of edema, which was comparable to the 47% inhibition produced by the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin. unav.edu

Other research focused on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX . nih.gov These compounds were found to reduce leukocyte migration and significantly decrease the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Furthermore, both DEQX and OAQX exhibited peripheral analgesic effects in the acetic acid-induced writhing test, indicating their potential to alleviate pain associated with inflammation. nih.gov

| Compound | Biological Test | Key Finding |

|---|---|---|

| Compound 7b | Carrageenan-induced edema (in vivo) | Showed 41% inhibition of inflammation, similar to indomethacin (47%). unav.edu |

| DEQX | Leukocyte migration & cytokine levels | Reduced leukocyte migration and levels of IL-1β and TNF-α; showed peripheral analgesic effect. nih.gov |

| OAQX | Leukocyte migration & cytokine levels | Reduced leukocyte migration and levels of IL-1β and TNF-α; showed peripheral analgesic effect. nih.gov |

Other Investigated Biological Activities (e.g., Hypoglycemic, Antithrombotic, Aldose Reductase Inhibition)

Beyond their effects on the central nervous system and inflammatory pathways, quinoxalin-2-one derivatives have been explored for a variety of other potential therapeutic applications.

Aldose Reductase Inhibition: Aldose reductase (ALR2) is an enzyme implicated in the development of diabetic complications, such as nephropathy and retinopathy. nih.gov Quinoxalin-2(1H)-one derivatives have been designed as multifunctional ALR2 inhibitors. Many of these compounds exhibit potent and selective inhibition of ALR2. nih.gov For instance, compound 6g (2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid) was identified as a highly active inhibitor with an IC50 value of 0.091 μM. nih.gov In another study, compound 13d also showed potent ALR2 inhibition with an IC50 of 0.107 μM. nih.gov These compounds demonstrated good selectivity for ALR2 over the related enzyme aldehyde reductase. nih.gov

Hypoglycemic Effects: The potential of quinoxaline derivatives to manage blood glucose levels has also been an area of investigation. A series of 3-phenylquinoxalin-2(1H)-one derivatives were synthesized and tested for their effects on glucose production in high-glucose-induced LO2 cells, a model for insulin resistance. nih.govfrontiersin.org Several compounds significantly lowered glucose levels compared to the model group. nih.govfrontiersin.org Notably, compounds 5i and 6b demonstrated better glucose-lowering activity than the positive control agent, pioglitazone. nih.govfrontiersin.org These compounds were found to reduce glucose levels and alleviate insulin resistance in a concentration-dependent manner, suggesting their potential as a scaffold for developing new hypoglycemic agents. nih.govfrontiersin.org

Antithrombotic Effects: While the antithrombotic activity of this compound itself is not detailed in the provided search results, the broader class of quinoxaline derivatives has been noted for this potential application in scientific literature. Further specific studies would be needed to characterize this activity for the compound .

| Biological Activity | Compound | Key Finding |

|---|---|---|

| Aldose Reductase Inhibition | 6g | Potent and selective ALR2 inhibitor with an IC50 value of 0.091 μM. nih.gov |

| 13d | Potent and selective ALR2 inhibitor with an IC50 value of 0.107 μM. nih.gov | |

| Hypoglycemic Activity | 5i | Reduced glucose levels more effectively than pioglitazone in an in vitro model of insulin resistance. nih.govfrontiersin.org |

| 6b | Showed strong glucose-lowering effects, superior to the lead compound and pioglitazone. nih.govfrontiersin.org |

Mechanistic Elucidation of Biological and Chemical Processes

Reaction Mechanism Studies in Chemical Synthesis

The synthesis of quinoxalin-2-ones is well-established, with several methods reported in the literature. While the specific synthesis of 7-methylsulfanyl-1H-quinoxalin-2-one is not detailed, the general principles of quinoxalinone synthesis can be inferred from these broader studies.

The classical synthesis of quinoxalin-2-ones involves the condensation of o-phenylenediamines with α-keto acids or their esters. thieme-connect.de The reaction mechanism for the formation of quinoxalin-2-ones from aryl-1,2-diamines and dibromoethanones has been proposed to proceed through an imine mechanism rather than via an amide intermediate in the initial step. thieme-connect.de In some syntheses, an oxosulfonium intermediate has been suggested when using dimethylsulfoxide (DMSO) as a solvent and oxidant. researchgate.netthieme-connect.de In other approaches, bis-imine intermediates have been detected and isolated. mtieat.org

A variety of catalysts and reaction conditions have been employed for the synthesis of quinoxalin-2-ones. These range from metal-free conditions to the use of various catalysts to improve yields and reaction times.

Metal-free syntheses have been reported, for example, through an oxidative amidation–heterocycloannulation protocol. nih.gov In such cases, a base like triethylamine (B128534) is used in a solvent such as DMSO at elevated temperatures. thieme-connect.de Other syntheses have utilized acid catalysis, with trifluoroacetic acid being a mild and effective option for cyclization at room temperature. nih.gov

A range of heterogeneous and homogeneous catalysts have also been explored. These include alumina-supported heteropolyoxometalates, which have shown high activity at room temperature. nih.gov Organocatalysts and photoredox catalysts have also been employed in modern synthetic approaches. organic-chemistry.org The choice of solvent can also be critical, with options ranging from toluene (B28343) to more green solvents like ethanol (B145695) and water. nih.govnih.gov Reaction temperatures can vary from room temperature to reflux conditions depending on the specific reactants and catalysts used. nih.govnih.gov

Table 3: Overview of General Catalysts and Conditions for Quinoxalin-2-one Synthesis

| Catalyst Type | Catalyst Example | Solvent | Temperature |

|---|---|---|---|

| Base | Triethylamine | DMSO | 75 °C |

| Acid | Trifluoroacetic Acid | Acetonitrile | Room Temperature |

| Heterogeneous | Alumina-supported CuH2PMo11VO40 | Toluene | Room Temperature |

| Metal-free | None (oxidative amidation) | DMSO | 75 °C |

This table illustrates general conditions for the synthesis of the quinoxalin-2-one scaffold and is not specific to this compound.

Elucidation of Radical and Ionic Pathways

The mechanistic understanding of biological and chemical processes involving this compound is crucial for predicting its reactivity and potential interactions. While specific studies exclusively focused on this particular derivative are limited, a comprehensive analysis of the quinoxalin-2(1H)-one scaffold provides significant insights into its radical and ionic pathways. The presence of the electron-donating methylsulfanyl group at the 7-position is expected to modulate the electron density of the aromatic system, thereby influencing the course and rate of these reactions.

Radical Pathways

The quinoxalin-2(1H)-one nucleus is susceptible to attack by various radical species, leading to a range of functionalized products. The elucidation of these radical pathways has been primarily achieved through studies on the parent compound and its derivatives, with the generated knowledge being largely applicable to this compound.

Interaction with Hydroxyl and Azide (B81097) Radicals:

Pulse radiolysis studies on quinoxalin-2(1H)-one have shown that it reacts with hydroxyl (•OH) and azide (•N₃) radicals at nearly diffusion-controlled rates. The reaction with •OH radicals can proceed via addition to the benzene (B151609) or pyrazin-2-one ring, or through hydrogen abstraction. This results in the formation of OH-adducts on the benzene ring and N-centered radicals on the pyrazin-2-one ring. The azide radical, a one-electron oxidant, leads to the formation of an N-centered radical on the pyrazin-2-one ring after deprotonation of the initially formed radical cation.

The introduction of a methylsulfanyl group at the 7-position is anticipated to influence the regioselectivity of these radical attacks. The electron-donating nature of the sulfur atom can increase the electron density of the benzene ring, potentially favoring radical addition at this moiety.

C-H Functionalization via Radical Pathways:

The quinoxalin-2(1H)-one scaffold is known to undergo C-H functionalization at both the C3 and C7 positions through radical mechanisms. While C3-functionalization has been more extensively studied, C7-functionalization is also a known pathway. For instance, the reaction of quinoxalin-2(1H)-one with a bromine radical can lead to the formation of 7-bromo-1-methylquinoxalin-2(1H)-one. This suggests that a radical pathway exists for the functionalization of the benzene ring, which is directly relevant to the 7-substituted target compound.

Formation of Radical Anions:

Quinoxalin-2(1H)-one can form a stable radical anion through a single electron transfer (SET) process. This radical anion has been implicated in the activation of molecular oxygen. The presence of the 7-methylsulfanyl group, being electron-donating, could potentially stabilize the radical anion, thereby influencing its formation and subsequent reactions.

Table 1: Summary of Investigated Radical Reactions on the Quinoxalin-2(1H)-one Scaffold

| Radical Species | Site of Interaction | Resulting Species/Product | Method of Study |

| Hydroxyl Radical (•OH) | Benzene and Pyrazin-2-one rings | OH-adducts and N-centered radicals | Pulse Radiolysis |

| Azide Radical (•N₃) | Pyrazin-2-one ring | N-centered radical | Pulse Radiolysis |

| Bromine Radical (Br•) | C7-position | 7-Bromo derivative | Chemical Synthesis |

| Electron (e⁻) | Quinoxalin-2-one core | Radical anion | Electrochemistry/Chemical Reduction |

Ionic Pathways

Ionic pathways, involving either electrophilic or nucleophilic attack, are also critical in understanding the reactivity of this compound. The electronic properties of the methylsulfanyl group are expected to play a significant role in directing these reactions.

Nucleophilic Substitution:

The quinoxaline (B1680401) ring system can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides. While the 7-methylsulfanyl group is electron-donating, nucleophilic attack on the quinoxalin-2-one core is still a possibility, especially at positions activated by the carbonyl group or the pyrazine (B50134) nitrogens.

Electrophilic Substitution:

The benzene ring of the quinoxalin-2-one scaffold is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the pyrazin-2-one ring. However, the presence of the strongly activating methylsulfanyl group at the 7-position is expected to enhance the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack. The directing effect of the methylsulfanyl group would favor substitution at the ortho and para positions (C6 and C8).

Influence of the 7-Methylsulfanyl Group:

The methylsulfanyl group is known to be an ortho, para-directing and activating group in electrophilic aromatic substitution reactions. Its influence on the radical and ionic pathways of this compound can be summarized as follows:

Table 2: Expected Influence of the 7-Methylsulfanyl Group on Reaction Pathways

| Reaction Type | Expected Influence | Rationale |

| Radical Addition | Increased reactivity of the benzene ring | The electron-donating nature of the sulfur atom increases the electron density of the benzene ring, making it a more favorable target for electrophilic radicals. |

| Radical Anion Formation | Stabilization of the radical anion | The electron-donating methylsulfanyl group can delocalize the negative charge, thereby stabilizing the radical anion. |

| Electrophilic Aromatic Substitution | Activation of the benzene ring and direction to C6 and C8 | The methylsulfanyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. |

| Nucleophilic Aromatic Substitution | General deactivation of the benzene ring, but potential for activation of other sites | The electron-donating nature of the methylsulfanyl group deactivates the benzene ring towards nucleophilic attack. However, the overall electronic distribution of the molecule could still allow for nucleophilic attack at other positions. |

Structure Activity Relationship Sar Studies of Quinoxalin 2 One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of quinoxalin-2-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications at the N1, C3, and C7 positions have been extensively studied to understand their impact on potency and selectivity against various biological targets, including protein kinases and enzymes like aldose reductase.

Influence of 7-Position Substituents on Activity (e.g., methylsulfanyl group)

Substituents on the benzene (B151609) ring portion of the quinoxalin-2-one scaffold, particularly at the 7-position, can significantly modulate biological activity. The electronic properties of these substituents are crucial. For instance, the introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, at the 6- or 7-position has been a strategy in the synthesis of quinoxaline (B1680401) analogs. nih.gov Specifically, electrophilic nitration of 2-quinoxalinol under weakly acidic conditions preferentially yields 7-nitroquinoxalin-2-ol, a key intermediate for further derivatization. nih.gov The presence of electron-withdrawing groups like fluorine (F) at the 7-position has been shown to enhance the inhibitory efficiency of certain quinoxalinone derivatives against enzymes like lactate dehydrogenase A (LDHA). nih.gov

The table below illustrates the effect of different substituents at various positions on the quinoxalinone core.

| Compound Series | Substituent Position(s) | Substituent(s) | Observed Effect on Activity | Target/Assay |

| Quinoxalinone Derivatives | 7 | -F | Enhanced inhibitory efficiency | LDHA Inhibition |

| Quinoxalin-2-ol | 7 | -NO₂ | Key intermediate for synthesis | Electrophilic Nitration |

| Quinoxalinone Derivatives | 6, 7 | -Cl | Potent H₄R ligands identified | Histamine H₄ Receptor Binding |

Effects of N1 and C3 Substitutions

Modifications at the N1 and C3 positions of the quinoxalin-2-one ring are pivotal for tuning biological activity. The N1 position, bearing a nitrogen atom, is a common site for alkylation or acylation, which can alter the compound's solubility, metabolic stability, and interaction with target proteins.

Substitutions at the C3 position have been shown to be critical for various biological activities. For example, a series of 1-ethylquinoxalin-2(1H)-one derivatives bearing hydrazinylcarboxamide or hydrazinylcarbothioamide moieties at the C3 position were synthesized to explore their anticonvulsant activity, with the design focusing on attaching hydrogen bond donor and acceptor groups. researchgate.net In the context of anticancer activity, the introduction of 3-vinyl-quinoxalin-2(1H)-one derivatives has been explored for fibroblast growth factor receptor 1 (FGFR1) inhibition. nih.gov SAR analysis of these compounds indicated that smaller substituents on the vinyl side chain were more effective than larger ones, highlighting the importance of steric factors at this position. nih.gov

Role of Electronic and Steric Properties of Substituents

Electronic Properties: The distribution of electron density within the quinoxaline ring system affects its interaction with biological targets.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂), fluoro (F), and carboxyl (COOH) groups can enhance activity. For instance, strong EWGs on the heterocyclic core or an attached phenyl ring were found in the most active inhibitors of LDHA. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (OCH₃) can also positively influence activity. The inhibition efficiency of certain quinoxalinone derivatives as COX-2 inhibitors is enhanced by the introduction of EDGs at the 3- and 4-positions of an aryl moiety. nih.gov

Steric Properties: The size and spatial arrangement of substituents are critical for optimal ligand-receptor binding. Bulky groups can cause steric hindrance, preventing the molecule from adopting the necessary conformation to bind effectively to its target. As noted with 3-vinyl-quinoxalin-2(1H)-one derivatives, smaller substituents at the side chain led to better potency against cancer cell lines, suggesting a sterically constrained binding site on the FGFR1 target. nih.gov

Pharmacophore Modeling and Ligand-Receptor Interactions

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For quinoxaline derivatives, these models help in understanding the key interactions with their receptors and guide the design of new, more potent compounds.

A pharmacophore model developed for quinoxaline-2-carboxamide derivatives identified several key features: one aromatic ring, four hydrophobic features, three hydrogen bond acceptors, and one hydrogen bond donor. researchgate.net This highlights the importance of aromatic, hydrophobic, and hydrogen-bonding interactions in the activity of these compounds.

Docking studies provide further insight into the specific ligand-receptor interactions. For example, the docking of a quinazolinone derivative (structurally related to quinoxalinones) into the active site of COX-2 revealed hydrogen bond interactions with the amino acid residues Tyr355 and Arg120. nih.gov Additionally, a pi-pi stacking interaction was observed between the compound's 4-(benzyloxy)-3-methoxyphenyl moiety and Tyr355, emphasizing the role of both the core structure and its substituents in receptor binding. nih.gov The basic backbone of quinoxaline derivatives often shows a common pattern of interaction within the binding pocket of their targets. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are most important for activity.

For quinoxaline derivatives, both 2D- and 3D-QSAR models have been developed to predict activities such as anticancer and anti-inflammatory effects. These models typically use a range of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as atomic charges and dipole moments, which relate to the electronic properties of the molecule.

Steric descriptors: Which describe the size and shape of the molecule.

The development of these models often involves advanced statistical methods and machine learning algorithms to select the most relevant descriptors and build a predictive model. The insights gained from QSAR studies can guide the rational design of new quinoxalin-2-one derivatives with improved potency and selectivity.

Computational and in Silico Analyses in Quinoxalin 2 One Research

Molecular Docking Studies for Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. For the quinoxalin-2-one class of compounds, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly in cancer research.

Derivatives of the quinoxaline (B1680401) core have been identified as potent inhibitors of several protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.eg Docking studies reveal that the quinoxaline nucleus can effectively fit into the ATP-binding pocket of these kinases. ekb.egmdpi.com For instance, simulations of quinoxaline derivatives targeting VEGFR-2 have shown strong binding affinities, with calculated energy values ranging from -11.93 to -17.11 kcal/mol. ekb.eg These interactions are typically stabilized by a network of hydrogen bonds with key amino acid residues like ASP 1044 and GLU 883, alongside hydrophobic interactions within the binding site. ekb.eg

Similarly, docking studies have been performed on other targets, including cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K)/mTOR, further highlighting the versatility of the quinoxaline scaffold. nih.govresearchgate.net These computational models provide a rational basis for structure-activity relationships (SAR), explaining how different substituents on the quinoxalin-2-one ring can enhance binding affinity and selectivity. researchgate.net Although a specific docking study for 7-methylsulfanyl-1H-quinoxalin-2-one is not detailed in the available literature, the consistent binding patterns of its analogs suggest that it would likely exhibit favorable interactions with similar protein targets.

| Quinoxaline Derivative Class | Protein Target | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Generic Quinoxaline Derivatives | VEGFR-2 | -11.93 to -17.11 | ASP 1044, GLU 883 |

| Quinoxalin-2-one Schiff's Bases | COX-2 | Data not quantified in kcal/mol | ARG 513, TYR 385, SER 530 |

| Novel Quinoxaline Hybrids | EGFR | Not specified | Interactions with EGFR active site noted |

| Designed Quinoxaline Compounds | PI3Kγ / mTOR | Not specified | Hydrogen bonding within active sites observed |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to determine various molecular properties, such as optimized geometry, electronic distribution, and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. medjchem.com

For quinoxalin-2-one and its derivatives, DFT studies have provided significant insights into their electronic behavior. researchgate.netias.ac.in The combination of nitrogen atoms and a carbonyl group within the quinoxalinone framework creates distinct electron-donating and electron-withdrawing regions, which heavily influence the molecule's reactivity and potential for intermolecular interactions. nih.gov Calculations performed on various substituted quinoxalinones show that the nature and position of substituents can modulate the HOMO-LUMO energy gap. medjchem.com A smaller energy gap generally implies higher chemical reactivity. medjchem.com

These theoretical calculations are also used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attack. Such analyses are fundamental for understanding how these molecules might interact with biological receptors. researchgate.net

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

|---|---|---|---|---|

| Quinoxalin-2(1H)-one | B3LYP/6-31G(d,p) | -6.491 | -1.789 | 4.702 |

| 3-methylquinoxalin-2(1H)-one | B3LYP/6-31G(d,p) | -6.313 | -1.638 | 4.675 |

| 3-benzylquinoxalin-2(1H)-one | B3LYP/6-31G(d,p) | -6.370 | -1.845 | 4.525 |

Data derived from theoretical calculations on quinoxalinone derivatives provides a reference for estimating the properties of this compound. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that attempts to correlate the structural or property-based descriptors of a series of compounds with their physicochemical properties. nih.gov This method is based on the principle that the structure of a molecule dictates its properties. nih.gov By developing a mathematical model, QSPR can predict the properties of new, unsynthesized compounds, thereby guiding molecular design and saving experimental resources.

While the broader field of Quantitative Structure-Activity Relationship (QSAR) has been applied to quinazoline (B50416) derivatives to correlate their structural features with biological activity, specific QSPR studies focused solely on predicting the physicochemical properties of this compound or its close analogs are not prominently featured in the surveyed scientific literature. acs.org However, the principles of QSPR could be readily applied to this class of compounds to predict properties such as solubility, melting point, or chromatographic retention times, based on a dataset of known quinoxalin-2-one derivatives.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes

In silico ADME prediction is a critical component of early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound. These computational models assess how a drug is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

Key parameters in ADME prediction include permeability across biological membranes, such as the intestinal lining or the skin. Caco-2 cell permeability is a widely used in vitro model to predict human intestinal absorption. In silico models that predict Caco-2 values are therefore highly valuable. Studies on quinoxalinone derivatives have shown that their permeability can be influenced by factors such as their capacity for hydrogen bonding. nih.gov

Predictions for various quinoxalinone Schiff's bases have been reported, providing a reference for the potential properties of this compound. nih.gov These models also predict the percentage of Human Intestinal Absorption (%HIA) and skin permeability (log Kp), which is relevant for assessing different potential routes of administration. nih.gov

| ADME Parameter | Predicted Value Range for Quinoxalinone Derivatives | Interpretation |

|---|---|---|

| Caco-2 Permeability | Variable, influenced by H-bonding capacity | Predicts rate of absorption across intestinal mucosa |

| Human Intestinal Absorption (%HIA) | Often predicted to be high (e.g., >90%) | Indicates good potential for oral absorption |

| Skin Permeability (log Kp) | ~ -2.4 to -2.7 cm/s | Compounds with log Kp > -2.5 have low skin permeability |

Data based on predictions for a series of quinoxalinone Schiff's bases. nih.gov

Metabolic stability is a crucial factor determining a drug's half-life and bioavailability. In silico tools can predict a compound's susceptibility to metabolism by key enzyme families, most notably the Cytochrome P450 (CYP) superfamily. Furthermore, interactions with efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and contribute to multidrug resistance, are also assessed.

For certain quinoxalinone derivatives, in silico studies have predicted that they are not substrates for P-gp, and may even act as P-gp inhibitors. nih.gov This is a favorable attribute, as it suggests the compound may not be readily removed from its target cells and could potentially be used to overcome multidrug resistance in cancer therapy. nih.gov While specific metabolic pathways for this compound have not been computationally elucidated, these general findings for the quinoxalinone class provide a positive preliminary outlook.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 7-methylsulfanyl-1H-quinoxalin-2-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the quinoxalinone core and the methylsulfanyl group. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being influenced by the electron-donating methylsulfanyl group and the electron-withdrawing nature of the pyrazinone ring. The methyl group of the methylsulfanyl substituent would appear as a singlet in the upfield region. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would resonate at a characteristic downfield chemical shift. The carbons of the aromatic ring and the pyrazinone ring would appear in the aromatic region, with their specific shifts influenced by the attached functional groups. The methyl carbon of the methylsulfanyl group would be observed at a typical upfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift ranges)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~12.5 | Broad Singlet |

| Aromatic C-H | 7.0 - 7.8 | Multiplet |

| Aromatic C-H | 7.0 - 7.8 | Multiplet |

| Aromatic C-H | 7.0 - 7.8 | Multiplet |

| S-CH₃ | ~2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general chemical shift ranges)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~155 |

| Aromatic/Heterocyclic C | 115 - 150 |

| S-CH₃ | ~15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₈N₂OS), the molecular weight is 192.24 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation could involve the loss of small neutral molecules or radicals. Common fragmentation pathways for quinoxalinone structures may include the loss of CO (28 Da) from the pyrazinone ring, and cleavage related to the methylsulfanyl group, such as the loss of a methyl radical (•CH₃, 15 Da) or a thioformaldehyde (B1214467) molecule (CH₂S, 46 Da). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 192 | Molecular Ion |

| [M-CH₃]⁺ | 177 | Loss of a methyl radical |

| [M-CO]⁺ | 164 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the pyrazinone ring is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would likely appear as a broad band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings would produce several bands in the 1400-1600 cm⁻¹ region. oealabs.com

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | N-H Stretch | Amide |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₃) |

| 1650-1680 (strong) | C=O Stretch | Amide (Lactam) |

| 1400-1600 | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoxalinone chromophore. Studies on similar quinoxalin-2-one derivatives show strong absorption peaks around 327-340 nm and a weaker peak around 280 nm. thermofisher.com The peak around 340 nm is attributed to n→π* and π→π* transitions, while the more intense absorptions at lower wavelengths are due to π→π* transitions within the conjugated system. thermofisher.com The presence of the electron-donating methylsulfanyl group on the benzene ring may cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted quinoxalin-2-one.

Table 5: Expected UV-Visible Absorption Maxima for this compound (Based on data for analogous quinoxalin-2-one derivatives thermofisher.com)

| Predicted λₘₐₓ (nm) | Type of Electronic Transition |

| ~340 | n→π, π→π |

| ~280 | π→π* |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no specific crystal structure data has been found for this compound, a successful crystallographic analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise coordinates of each atom in the unit cell. This data would confirm the planarity of the quinoxalinone ring system and reveal the conformation of the methylsulfanyl group. Furthermore, it would provide insights into the crystal packing and identify any significant intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which govern the solid-state architecture.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance. The theoretical elemental composition can be calculated from the molecular formula. oealabs.comthermofisher.com

For this compound, with the molecular formula C₉H₈N₂OS, the calculated elemental composition provides a benchmark against which experimental results would be compared to verify the purity of a synthesized sample.

Table 6: Elemental Analysis for C₉H₈N₂OS

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 56.23 |

| Hydrogen | H | 4.19 |

| Nitrogen | N | 14.57 |

| Oxygen | O | 8.32 |

| Sulfur | S | 16.68 |

Future Perspectives and Emerging Research Avenues

Design of Novel Quinoxalin-2-one Derivatives with Enhanced Biological Profiles

The 7-methylsulfanyl-1H-quinoxalin-2-one core is a fertile starting point for the design of new derivatives with potentially superior biological activities. The existing body of research on quinoxalin-2-ones demonstrates that modifications at various positions on the scaffold can dramatically influence their efficacy as anticancer, antimicrobial, or anti-inflammatory agents. johnshopkins.edunih.govresearchgate.net For instance, quinoxaline (B1680401) derivatives have been developed as inhibitors of critical cellular targets like vascular endothelial growth factor receptor 2 (VEGFR-2), which is pivotal in cancer progression. nih.gov

Future design strategies originating from this compound could focus on several key areas:

Modification of the Sulfur Moiety: The sulfur atom in the methylsulfanyl group is a key handle for chemical diversification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and hydrogen bonding capacity of the molecule. These modifications are known to impact the photophysical behavior and electron-withdrawing nature of organosulfur compounds. nih.gov

Substitution at the C3-Position: The C3-position of the quinoxalin-2-one ring is a well-established site for introducing diverse substituents to modulate biological activity. nih.gov Synthesizing analogues of this compound with various aryl, alkyl, or heterocyclic groups at this position could lead to the discovery of potent and selective inhibitors of specific enzymes or receptors.

Introduction of Additional Functional Groups: Structure-activity relationship (SAR) studies on other quinoxalines have shown that the introduction of specific groups, such as halogens or methoxy (B1213986) groups, can enhance anticancer activity. mdpi.comnih.gov Exploring the addition of such groups to the this compound scaffold could yield compounds with improved potency and better pharmacological profiles.

Exploration of New Synthetic Methodologies and Catalytic Systems

The advancement of synthetic organic chemistry provides new avenues for the efficient and sustainable production of this compound and its derivatives. The classical synthesis of quinoxalin-2-ones typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com While effective, modern research is focused on developing greener and more efficient protocols.

Future synthetic explorations should include:

Green Chemistry Approaches: Methodologies that utilize environmentally benign catalysts and solvents are highly desirable. For example, the use of catalysts like zinc triflate or clay-based reagents can facilitate the synthesis under milder conditions, often with higher yields and without the need for harsh solvents. mdpi.com

Catalyst-Free Reactions: The development of catalyst-free condensation reactions, potentially in aqueous media, represents a significant step towards sustainable chemical manufacturing.

Advanced Cyclization Techniques: Investigating novel methods like the cyclocondensation of o-phenylenediamines with aromatic alkynes could provide alternative and efficient routes to the quinoxaline core. mdpi.com These methods could be adapted for precursors containing the methylsulfanyl group to streamline the synthesis of the target compound.

Integration of Advanced Computational Techniques for Drug Discovery and Material Science

Computational chemistry and bioinformatics are indispensable tools in modern chemical research. For a molecule like this compound, where experimental data is limited, in silico methods offer a powerful way to predict its properties and guide future experimental work.

Key computational approaches include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its virtual derivatives within the active sites of various biological targets, such as protein kinases or enzymes implicated in cancer. nih.gov This allows for the rational design of compounds with high specificity.

ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. nih.gov Such studies are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and low potential for toxicity, thereby reducing the likelihood of late-stage failures.

Quantum Mechanical Modeling: These methods can be used to investigate the electronic structure and photophysical properties of the molecule. rsc.orgrsc.org This is particularly relevant for understanding its potential in materials science, as discussed in the following section.

Applications Beyond Traditional Medicinal Chemistry

While the quinoxalin-2-one scaffold is primarily known for its medicinal applications, its unique electronic and photophysical properties make it a candidate for use in materials science.

Materials Science Applications (e.g., Photophysical Properties)

The quinoxalin-2-one core is fluorescent, and its emission properties can be tuned by the introduction of various substituents. rsc.orgrsc.org The electron-donating nature of the sulfur atom in the 7-methylsulfanyl group is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which could lead to interesting photophysical behaviors.

Emerging research avenues in this area include:

Fluorescent Probes: The fluorescence of quinoxalin-2-one derivatives can be sensitive to the local environment. This property can be harnessed to develop chemical sensors or biological probes. For example, quinoxalinone-based probes have been designed for the detection of specific analytes like hydrogen sulfide. rsc.orgrsc.org

Organic Light-Emitting Diodes (OLEDs): Compounds with strong fluorescence and good thermal stability are candidates for use as emitters in OLEDs. Quinoxaline derivatives have been investigated for this purpose. nih.gov The specific properties of this compound, such as its emission wavelength and quantum yield, could be evaluated for potential use in blue light-emitting materials. researchgate.net

Photoinitiators: Certain sulfur-containing quinoxaline derivatives have been studied as photoinitiators in polymerization reactions, where they absorb light and initiate a chemical chain reaction. researchgate.net The specific absorption characteristics of this compound could make it suitable for such applications.

Challenges and Opportunities in Quinoxalin-2-one Research

The primary challenge for this compound is the current lack of specific research data. This, however, presents a significant opportunity. As a largely unexplored molecule, it offers a blank slate for discovery. The foundational knowledge of the broader quinoxalin-2-one family provides a solid roadmap for investigation.

Opportunities lie in systematically exploring its potential in both medicinal chemistry and materials science. The presence of the methylsulfanyl group distinguishes it from more commonly studied derivatives, suggesting it may possess a unique biological activity profile or novel photophysical properties. The key opportunity is to synthesize this compound and its derivatives and to conduct thorough evaluations to uncover their true potential, thereby contributing a new and valuable branch to the extensive research on quinoxalin-2-ones.

Q & A

Q. What are the key synthetic routes for 7-methylsulfanyl-1H-quinoxalin-2-one, and how can reaction conditions be optimized?

The synthesis of quinoxalin-2-one derivatives typically involves alkylation or substitution reactions. For example, 3-methylquinoxalin-2(1H)-one derivatives are synthesized using propargyl bromide in DMF with potassium carbonate as a base and tetra-n-butylammonium bromide as a catalyst . For 7-methylsulfanyl derivatives, analogous methods may involve introducing a methylsulfanyl group via nucleophilic substitution or coupling reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving high yields. Characterization via NMR and mass spectrometry is essential to confirm regioselectivity .

Q. How does the methylsulfanyl substituent influence the physicochemical properties of this compound?

The methylsulfanyl group at the 7-position enhances electron density in the quinoxaline ring due to sulfur’s polarizability, potentially increasing reactivity toward electrophilic substitution. This substituent may also improve lipophilicity, affecting solubility and bioavailability. Comparative studies with analogues (e.g., 7-fluoro or 3-hydroxymethyl derivatives) suggest that steric and electronic effects of substituents significantly alter redox behavior and binding affinity .

Q. What analytical techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry and confirms substituent positioning, as demonstrated in studies of similar compounds like 1-allyl-3-phenylquinoxalin-2(1H)-one .

- Spectroscopy : - and -NMR for structural elucidation; UV-Vis for studying electronic transitions.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity and stability under varying conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

SAR studies require systematic modification of substituents (e.g., replacing methylsulfanyl with amino or halogen groups) to evaluate biological activity. For example:

- Antimicrobial activity : Fluorinated quinoxalinones show enhanced antibacterial potency due to increased membrane permeability .

- Enzyme inhibition : Hydroxyl or amino groups at specific positions improve interactions with catalytic sites (e.g., kinase inhibitors) .

- Methodology : Use combinatorial chemistry to generate derivatives, followed by high-throughput screening and molecular docking to prioritize candidates .

Q. What computational strategies are recommended for modeling the interactions of this compound with biological targets?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability and conformational changes.

- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data .

- Tools : Software like Gaussian, GROMACS, or AutoDock Vina can validate hypotheses derived from experimental data .

Q. How can contradictions in experimental data (e.g., variable biological activity across studies) be resolved?

- Reproducibility checks : Validate protocols using standardized reagents and conditions (e.g., solvent purity, temperature control) .

- Meta-analysis : Compare datasets from independent studies to identify outliers or confounding variables (e.g., cell line variability).

- Mechanistic studies : Use isotopic labeling or fluorescence assays to probe binding kinetics and confirm on-target effects .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?